

Spectroscopic Profile of Methyl cis-2-hexenoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl cis-2-hexenoate

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This technical guide provides a detailed overview of the spectroscopic data for **methyl cis-2-hexenoate**, an unsaturated ester of interest in various chemical research and development applications. Due to the limited availability of direct experimental spectra for the cis-isomer, this document presents a combination of data for the closely related trans-isomer and established principles of spectroscopic differentiation between cis and trans isomers. This approach offers a robust, predictive profile of the expected spectroscopic characteristics of **methyl cis-2-hexenoate**.

Spectroscopic Data Summary

The following tables summarize the expected and known quantitative spectroscopic data for **methyl cis-2-hexenoate** and its trans-isomer for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted for cis-isomer)

Protons	Predicted Chemical Shift (δ , ppm) for cis-isomer	Expected Multiplicity	Expected Coupling Constant (J, Hz) for cis-isomer
H2	~5.8	dt	~11.5 (d), ~1.5 (t)
H3	~6.3	dt	~11.5 (d), ~7.5 (t)
O-CH3	~3.7	s	-
H4	~2.1	m	-
H5	~1.4	m	-
H6	~0.9	t	~7.5

Table 2: ^{13}C NMR Spectroscopic Data (Predicted for cis-isomer)

Carbon	Predicted Chemical Shift (δ , ppm) for cis-isomer
C1 (C=O)	~166
C2 (=CH)	~120
C3 (=CH)	~148
O-CH3	~51
C4	~33
C5	~22
C6	~14

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm-1) for trans-isomer	Expected Wavenumber (cm-1) for cis-isomer
C=O Stretch	1720-1730	1730-1715[1]
C=C Stretch	~1660	~1645
C-O Stretch	1300-1000[1]	1300-1000
=C-H Bend (trans)	965-975	-
=C-H Bend (cis)	-	~700

Table 4: Mass Spectrometry Data for Methyl (E)-2-hexenoate (trans-isomer)

m/z	Interpretation
128	Molecular Ion (M+)
113	[M - CH ₃] ⁺
97	[M - OCH ₃] ⁺
69	[M - COOCH ₃] ⁺
55	[C ₄ H ₇] ⁺

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of unsaturated esters like **methyl cis-2-hexenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl cis-2-hexenoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a drop of **methyl cis-2-hexenoate** between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Spectrum:** Record a background spectrum of the clean, empty salt plates.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

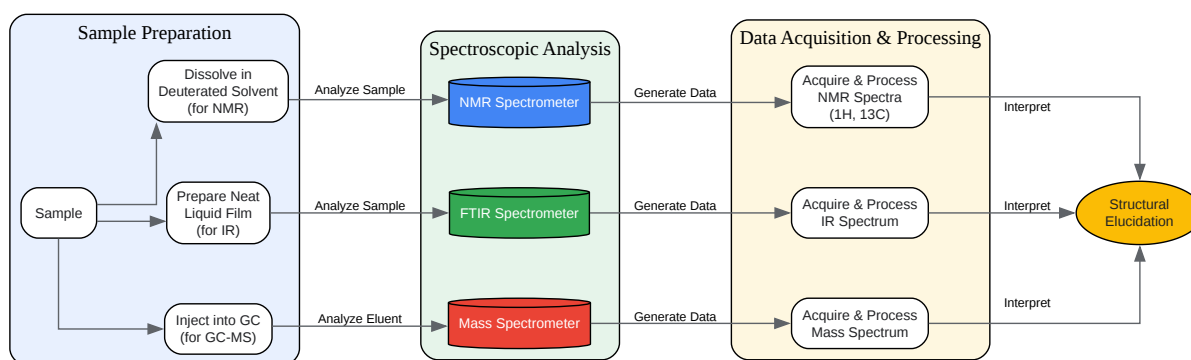
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

- Ionization: Employ Electron Ionization (EI) as a standard method to generate a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like **methyl cis-2-hexenoate**.



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Caption: General workflow for spectroscopic analysis of a liquid sample.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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